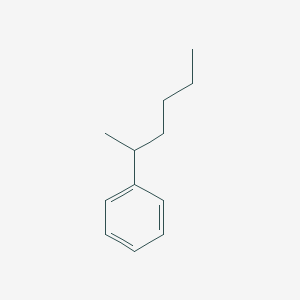

2-Phenylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hexan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-4-8-11(2)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBSWFUWEZFKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041447 | |

| Record name | 2-Phenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6031-02-3 | |

| Record name | (1-Methylpentyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6031-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006031023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I5F5V031E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (Hexan-2-yl)benzene (2-Phenylhexane)

This technical guide provides a detailed examination of the aromatic hydrocarbon this compound, with a focus on its chemical properties, synthesis, and applications. The information is tailored for professionals in research and development, particularly in the chemical and pharmaceutical industries.

Nomenclature and Structure

The compound commonly known as this compound is systematically named (Hexan-2-yl)benzene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is classified as an aromatic hydrocarbon.[1] The structure consists of a hexane (B92381) chain attached to a benzene (B151609) ring at the second carbon position.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented below. This data is crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ | [1][3] |

| Molar Mass | 162.276 g·mol⁻¹ | [1][2] |

| Density | 0.858 - 0.861 g/mL | [1][4] |

| Boiling Point | 208 °C | [4] |

| Refractive Index | 1.490 | [4] |

| CAS Number | 6031-02-3 | [1][2] |

| InChIKey | CYBSWFUWEZFKNJ-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CCCCC(C)C1=CC=CC=C1 | [1][3] |

| Kovats Retention Index | Standard non-polar: 1182 | [2] |

Spectroscopic Information:

-

Mass Spectrometry (GC-MS): Key mass-to-charge ratios (m/z) are observed at 105 (top peak), 91 (2nd highest), and 27 (3rd highest).[2]

-

NMR Spectroscopy: ¹³C NMR spectral data is available.[2]

-

Infrared (IR) Spectroscopy: FTIR spectra have been recorded.[2]

Synthesis Protocols

This compound is primarily synthesized via Friedel-Crafts alkylation.[1] This can be achieved through several catalyst systems. Below are detailed experimental protocols based on established methodologies.

General Friedel-Crafts Alkylation

This is a common method for producing this compound.[1]

-

Reactants: Benzene and either 1-chlorohexane (B165106) or 1-hexene.

-

Catalyst: A Lewis acid such as Aluminum chloride (AlCl₃) or other acid catalysts like antimony pentafluoride, scandium(III) triflate, or phosphoric acid.[1]

-

General Procedure:

-

The Lewis acid catalyst is suspended in an excess of benzene under anhydrous conditions.

-

1-chlorohexane (or 1-hexene) is added dropwise to the stirred suspension. The reaction is typically exothermic and may require cooling to control the temperature.

-

The reaction mixture is stirred for a specified period until completion.

-

The reaction is quenched by carefully pouring the mixture over ice and water, followed by the addition of hydrochloric acid to dissolve the aluminum salts.

-

The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over an anhydrous salt (e.g., MgSO₄).

-

The final product is purified by fractional distillation.

-

Zeolite-Catalyzed Alkylation of Benzene with n-Hexane

A more selective and environmentally conscious method involves the direct alkylation of benzene with n-hexane using modified zeolite catalysts.[5]

-

Catalyst: Bimetallic Ga- and Pt-modified ZSM-5 zeolite (e.g., 2 wt% Pt/H-GafZSM5).[5]

-

Experimental Setup:

-

The catalyst (e.g., 2 wt% Pt/H-GafZSM5) is prepared by incorporating Gallium into the zeolite framework, followed by loading with Platinum via incipient wetness impregnation or ion exchange.[5]

-

The catalyst is activated in situ by reduction at 400 °C in a hydrogen flow.[5]

-

A mixture of benzene and n-hexane is fed into a fixed-bed reactor containing the activated catalyst.

-

The reaction is carried out at elevated temperatures and pressures.

-

The product stream is cooled, and the components are separated and analyzed, typically by gas chromatography, to determine conversion and selectivity.

-

-

Results: This method can achieve up to 93% selectivity for alkylation products, with over 95% of that being this compound.[5]

Caption: Zeolite-catalyzed synthesis workflow for this compound.

Applications and Relevance in Drug Development

Primary Industrial Application: Surfactants

The primary application of this compound is as an intermediate in the production of linear alkylbenzene sulfonates (LAS).[5] Phenylalkanesulfonates derived from 2-phenylalkanes exhibit a high degree of biodegradability (over 90%), making them environmentally friendly surfactants for detergents.[5] The position of the phenyl group is critical, with the 2-position conferring the best biodegradability.[5]

Caption: Logical pathway from this compound to biodegradable detergents.

Role in Drug Design and Development

While this compound itself is not typically an active pharmaceutical ingredient, the strategic use and replacement of the phenyl ring it contains are central concepts in modern medicinal chemistry.

-

Bioisosterism: The phenyl group is a common motif in many drugs but can contribute to poor physicochemical properties like low solubility and metabolic instability.[6][7] A key strategy in drug development, termed "escape from flatland," involves replacing flat aromatic rings (like the one in this compound) with saturated, three-dimensional bioisosteres.[6][8] This can improve properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[6][7][8]

-

Scaffolding: The alkylbenzene structure can serve as a non-polar scaffold to which pharmacophoric elements are attached. Understanding the metabolic pathways of simple alkylbenzenes is important for predicting the metabolism of more complex drug candidates that contain this moiety.

Currently, there is limited publicly available research detailing specific biological activities or signaling pathway interactions for this compound itself. Its relevance to the drug development field is primarily as a reference compound for physicochemical properties and as a structural component whose characteristics (e.g., lipophilicity, metabolic profile) inform the design of more complex molecules. Researchers may use it in foundational studies to understand how a simple alkylbenzene interacts with biological membranes or metabolic enzymes.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H18 | CID 22385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikidata [wikidata.org]

- 4. This compound [stenutz.eu]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Phenylhexane via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenylhexane through Friedel-Crafts alkylation. It covers the underlying reaction mechanisms, a comparative analysis of catalytic systems, detailed experimental protocols, and potential challenges. This document is intended to serve as a valuable resource for professionals in organic synthesis and drug development.

Introduction

This compound is an alkylaromatic hydrocarbon with applications in various fields, including as a building block in the synthesis of more complex molecules and as a component in certain specialty fluids. The most common and direct method for its synthesis is the Friedel-Crafts alkylation of benzene (B151609). This electrophilic aromatic substitution reaction involves the reaction of benzene with an alkylating agent, such as an alkene (1-hexene) or an alkyl halide (e.g., 1-chlorohexane), in the presence of a catalyst.

The choice of catalyst is crucial and significantly influences the reaction's efficiency, selectivity, and environmental impact. Traditional methods employ Lewis acids like aluminum chloride (AlCl₃), while modern approaches utilize solid acid catalysts such as zeolites to improve selectivity and facilitate catalyst recovery. A key mechanistic feature of this reaction is the propensity for carbocation rearrangements, which, in this specific synthesis, is advantageous for achieving the desired this compound isomer.

Reaction Mechanism and the Role of Carbocation Rearrangement

The Friedel-Crafts alkylation of benzene to form this compound proceeds through a series of steps involving the formation of a carbocation electrophile. This process is a classic example of electrophilic aromatic substitution.[1][2]

Formation of the Electrophile

The initial step is the generation of a carbocation from the alkylating agent.

-

With 1-Hexene (B165129): In the presence of a protic or Lewis acid catalyst, the π-bond of 1-hexene is protonated or coordinates with the Lewis acid, respectively. This initially forms a primary carbocation at the C1 position.[3]

-

With 1-Chlorohexane: A Lewis acid, such as AlCl₃, abstracts the chloride ion from 1-chlorohexane, which also leads to the formation of a primary hexyl carbocation.[4]

Carbocation Rearrangement: A Key to Selectivity

Primary carbocations are inherently unstable and readily rearrange to more stable secondary or tertiary carbocations through a 1,2-hydride shift.[5] In the case of the 1-hexyl carbocation, a hydride shift from the C2 to the C1 position results in the formation of the more stable secondary carbocation at the C2 position. This rearrangement is the critical step that directs the synthesis towards this compound. While further rearrangements to a 3-hexyl carbocation are possible, the formation of the 2-hexyl carbocation is generally favored.

Caption: Formation and rearrangement of the hexyl carbocation.

Electrophilic Attack and Aromatization

The electron-rich benzene ring then acts as a nucleophile, attacking the secondary hexyl carbocation. This electrophilic attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The final step involves the deprotonation of the arenium ion by a weak base (such as the counter-ion of the catalyst), which restores the aromaticity of the ring and yields the final product, this compound.

Catalytic Systems for this compound Synthesis

The choice of catalyst is a critical parameter in the Friedel-Crafts alkylation, affecting yield, selectivity, and process sustainability.

Lewis Acid Catalysts

Traditional Friedel-Crafts alkylations employ strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[2] These catalysts are effective in promoting the reaction but suffer from several drawbacks, including:

-

Stoichiometric Amounts: Often required in stoichiometric or near-stoichiometric amounts.

-

Corrosivity and Waste Generation: They are highly corrosive and generate significant amounts of hazardous waste during work-up.

-

Polyalkylation: The alkylated product is often more reactive than the starting material, leading to the formation of di- and poly-substituted byproducts.[5]

Solid Acid Catalysts

To overcome the limitations of Lewis acids, significant research has focused on the development of heterogeneous solid acid catalysts. These materials offer several advantages, including easier separation from the reaction mixture, reusability, and often higher selectivity.

-

Zeolites: Zeolites, such as H-ZSM-5, are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites. They have shown high selectivity in the alkylation of benzene with n-hexane to produce this compound. The shape-selective nature of the zeolite pores can suppress the formation of bulkier isomers and polyalkylated products.[6][7]

-

Modified Zeolites: The catalytic properties of zeolites can be further enhanced by modification with metals such as gallium (Ga) and platinum (Pt). These modifications can improve the catalyst's activity and selectivity. For instance, Pt- and Ga-modified ZSM-5 have demonstrated high selectivity for this compound.[6][7]

-

Solid Phosphoric Acid (SPA): Solid phosphoric acid is another effective heterogeneous catalyst for the alkylation of benzene with alkenes. It provides a strong acidic environment for the reaction to proceed.

Quantitative Data Comparison

The following tables summarize key quantitative data from various studies on the synthesis of this compound, providing a comparison between different catalytic systems.

Table 1: Alkylation of Benzene with n-Hexane/1-Hexene using Zeolite Catalysts

| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Benzene/Hexane Ratio | Conversion of Hexane (%) | Selectivity for this compound (%) | Reference |

| H-ZSM-5 | n-Hexane | 205 | Autogenous | 1 | ~20 | ~90 | [6] |

| 2 wt% Pt/H-GafZSM-5 | n-Hexane | 205 | Autogenous | 1 | ~20 | >95 | [6][7] |

Table 2: Alkylation of Benzene with 1-Hexene using Ionic Liquid and Solid Phosphoric Acid Catalysts

| Catalyst | Alkylating Agent | Temperature (°C) | Conversion of Hexene (%) | Selectivity for Alkylbenzenes (%) | Reference |

| FeCl₃-chloro[butylmethyl imidazole] | 1-Hexene | Not specified | >99.5 | >99 | [1] |

| Solid Phosphoric Acid | 1-Hexene | 220 | Not specified | High for alkylation over dimerization | [4] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using 1-Hexene and Aluminum Chloride (Lewis Acid Catalyst)

This protocol is a representative procedure for a laboratory-scale synthesis.

Materials:

-

Anhydrous benzene

-

1-Hexene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent (optional)

-

Ice-water bath

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene (e.g., 50 mL) to the flask and cool it to 0-5 °C in an ice-water bath.

-

Carefully add anhydrous aluminum chloride (e.g., 1.1 equivalents based on 1-hexene) to the stirred benzene.

-

Slowly add 1-hexene (e.g., 1 equivalent) dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel. Add 1M HCl and shake. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and remove the solvent (and excess benzene) under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to isolate this compound.

Protocol 2: Synthesis using n-Hexane and H-ZSM-5 (Solid Acid Catalyst)

This protocol is based on a batch reactor setup as described in the literature.[6]

Materials:

-

Benzene

-

n-Hexane

-

H-ZSM-5 catalyst

-

Batch reactor

-

Stirring mechanism

Procedure:

-

Charge the batch reactor with the H-ZSM-5 catalyst.

-

Add benzene and n-hexane to the reactor in a 1:1 molar ratio.

-

Seal the reactor and begin stirring at a high rate (e.g., 1250 rpm) to ensure good mixing.

-

Heat the reactor to 205 °C. The pressure will be autogenous (the pressure generated by the vapor of the reactants at that temperature).

-

Maintain these conditions for a specified reaction time (e.g., 16-27 hours) to achieve the desired conversion.

-

After the reaction is complete, cool the reactor to room temperature.

-

Work-up: Carefully open the reactor and filter the reaction mixture to recover the solid catalyst.

-

The liquid product mixture can be analyzed by GC to determine the conversion and selectivity.

-

Purification: The this compound can be isolated from the unreacted starting materials and byproducts by fractional distillation.

Mandatory Visualizations

Reaction Mechanism Diagram

Caption: Mechanism of this compound synthesis via Friedel-Crafts alkylation.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Challenges and Considerations

-

Polyalkylation: The alkyl group is an activating group, making the product more susceptible to further alkylation than the starting benzene. Using a large excess of benzene can help to minimize this side reaction.

-

Isomer Distribution: While the 1,2-hydride shift favors the formation of the 2-hexyl carbocation, other rearrangements can occur, leading to a mixture of phenylhexane isomers (e.g., 3-phenylhexane). The reaction conditions and catalyst choice can influence the isomer distribution.

-

Catalyst Deactivation: Solid acid catalysts can be prone to deactivation due to coking (deposition of carbonaceous material on the catalyst surface).

-

Safety: Benzene is a known carcinogen, and aluminum chloride reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation is a well-established yet nuanced reaction. The inherent tendency of the hexyl carbocation to rearrange is a key feature that can be exploited to achieve high selectivity for the desired product. While traditional Lewis acid catalysts are effective, modern solid acid catalysts, particularly zeolites, offer significant advantages in terms of selectivity, reusability, and environmental friendliness. Careful control of reaction conditions and a thorough understanding of the underlying mechanism are essential for the successful and efficient synthesis of this compound. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.

References

Spectroscopic Profile of 2-Phenylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic hydrocarbon 2-phenylhexane (C₁₂H₁₈). The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula of this compound is C₁₂H₁₈, and its molecular weight is 162.27 g/mol . The spectroscopic data presented below are consistent with its structure, which features a phenyl group attached to the second carbon of a hexane (B92381) chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in this compound.

| Chemical Shift (δ) ppm | Splitting Pattern | Integration | Assignment |

| 7.28 - 7.15 | multiplet | 5H | Aromatic protons (C₆H₅) |

| 2.75 | sextet | 1H | Methine proton (-CH) |

| 1.60 | multiplet | 2H | Methylene protons (-CH₂) adjacent to CH |

| 1.35 - 1.20 | multiplet | 4H | Methylene protons (-CH₂) |

| 1.20 | doublet | 3H | Methyl protons (-CH₃) attached to CH |

| 0.85 | triplet | 3H | Terminal methyl protons (-CH₃) |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 147.1 | Quaternary aromatic carbon (C-ipso) |

| 128.2 | Aromatic carbons (C-ortho, C-meta) |

| 126.8 | Aromatic carbon (C-para) |

| 40.0 | Methine carbon (-CH) |

| 36.8 | Methylene carbon (-CH₂) |

| 31.8 | Methylene carbon (-CH₂) |

| 22.9 | Methylene carbon (-CH₂) |

| 21.0 | Methyl carbon (-CH₃) attached to CH |

| 14.1 | Terminal methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium | Aromatic C-H stretch |

| 2955 - 2850 | Strong | Aliphatic C-H stretch |

| 1605, 1495 | Medium | Aromatic C=C ring stretch |

| 1455 | Medium | Aliphatic C-H bend |

| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 162 | 25 | Molecular ion [M]⁺ |

| 105 | 100 | [C₈H₉]⁺ (loss of C₄H₉) |

| 91 | 80 | [C₇H₇]⁺ (tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ (phenyl cation) |

| 43 | 40 | [C₃H₇]⁺ (propyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is employed to simplify the spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) via Fourier transformation.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane (approximately 1 µg/mL).

Instrumentation and Data Acquisition: The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC): A 1 µL aliquot of the sample solution is injected into the GC, which is equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is used as the carrier gas.

-

Mass Spectrometry (MS): The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is used to generate ions. The mass analyzer is set to scan a mass range of m/z 40-300.

Data Processing: The data system acquires and stores the mass spectrum for each chromatographic peak. The mass spectrum of this compound is identified based on its retention time and compared to spectral libraries for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

A Comprehensive Technical Guide to 2-Phenylhexane for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, properties, and potential applications of the aromatic hydrocarbon 2-Phenylhexane.

This technical guide provides a detailed overview of this compound (CAS No: 6031-02-3), an aromatic hydrocarbon with the molecular formula C12H18.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the chemical properties, synthesis, and potential uses of this compound.

Core Physicochemical and Structural Data

This compound, also known as (1-methylpentyl)benzene, is a colorless liquid.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 6031-02-3 | [1] |

| Molecular Formula | C12H18 | [1][2][3] |

| Molecular Weight | 162.27 g/mol | [1] |

| Density | 0.861 g/mL | [4] |

| Boiling Point | 208 °C | [4] |

| Refractive Index | 1.490 | [4] |

| IUPAC Name | (Hexan-2-yl)benzene | [1] |

| Synonyms | This compound, (1-Methylpentyl)benzene | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene (B151609).[5][6] This electrophilic aromatic substitution reaction can be achieved using either an alkyl halide (1-chlorohexane) or an alkene (1-hexene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong acid.[5][6]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Hexene (B165129)

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Benzene (anhydrous)

-

1-Hexene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric acid (HCl), dilute

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture using drying tubes.

-

Initial Mixture: Add anhydrous benzene and anhydrous aluminum chloride to the flask. Cool the mixture in an ice bath with stirring.

-

Addition of Alkene: Slowly add 1-hexene to the stirred mixture from the dropping funnel. Control the rate of addition to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature, or with gentle heating, while monitoring the progress by a suitable analytical technique (e.g., TLC or GC).

-

Quenching: After the reaction is complete, cautiously pour the reaction mixture over crushed ice and add dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying this compound and assessing its purity. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.[7][8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of this compound, particularly for separating it from other aromatic hydrocarbons.[10][11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

Biological and Pharmaceutical Relevance

Direct research on the specific biological activities of this compound is limited. However, as an alkylbenzene, its toxicological profile is of interest. In general, alkylbenzenes exhibit relatively low toxicity.[14] The metabolism of alkylbenzenes in biological systems has been studied, and it is known that they can be metabolized by various organisms.[15][16][17][18][19]

For drug development professionals, the phenylhexane moiety can be considered a lipophilic scaffold. The incorporation of such alkyl-aromatic groups can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by altering its solubility, membrane permeability, and binding interactions with biological targets.

Industrial Applications

The primary industrial application of linear alkylbenzenes, including this compound, is in the production of linear alkylbenzene sulfonates (LAS).[20][21] LAS are biodegradable anionic surfactants that are widely used in detergents and cleaning products. The position of the phenyl group on the alkyl chain influences the properties of the resulting surfactant.[20]

References

- 1. This compound | C12H18 | CID 22385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. PubChemLite - this compound (C12H18) [pubchemlite.lcsb.uni.lu]

- 4. This compound [stenutz.eu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. tdi-bi.com [tdi-bi.com]

- 8. researchgate.net [researchgate.net]

- 9. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. waters.com [waters.com]

- 12. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote [mtc-usa.com]

- 13. agilent.com [agilent.com]

- 14. Health effects of the alkylbenzenes. I. Toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - ProQuest [proquest.com]

- 17. Metabolic indicators for detecting in situ anaerobic alkylbenzene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Enantiomers of 2-Phenylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylhexane is a chiral aromatic hydrocarbon with the chemical formula C₁₂H₁₈. The presence of a stereocenter at the second carbon of the hexane (B92381) chain results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. While possessing identical physical and chemical properties in an achiral environment, these enantiomers can exhibit distinct biological activities due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. This guide provides a comprehensive overview of the properties, synthesis, and separation of the enantiomers of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (R)-2-Phenylhexane | (S)-2-Phenylhexane | Racemic this compound |

| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ |

| Molar Mass ( g/mol ) | 162.27 | 162.27 | 162.27[1] |

| Boiling Point (°C) | Not specified | Not specified | 208 |

| Density (g/mL at 25°C) | Not specified | Not specified | 0.858 - 0.861 |

| Optical Rotation | Levorotatory (-)[2] | Dextrorotatory (+)[3] | 0 (optically inactive) |

Synthesis of this compound Enantiomers

The preparation of enantiomerically enriched or pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. For this compound, this can be approached through methods like the Friedel-Crafts alkylation of benzene (B151609) using a chiral hexane derivative or a chiral catalyst. The general principle of enantioselective synthesis is to introduce a chiral influence during the reaction that favors the formation of one enantiomer over the other.

Diagram 1: General Workflow for Enantioselective Synthesis

Caption: General workflow for the enantioselective synthesis of this compound.

Chiral Resolution of Racemic this compound

Racemic this compound can be synthesized through conventional methods such as the Friedel-Crafts alkylation of benzene with 1-hexene (B165129) or a halohexane.[4] The resulting 50:50 mixture of enantiomers can then be separated using chiral resolution techniques.

Diagram 2: Logical Flow for Chiral Resolution

Caption: Logical flow for the chiral resolution of racemic this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound enantiomers are not widely published. However, based on general methodologies for similar compounds, the following protocols can be adapted.

Synthesis of Racemic this compound (Friedel-Crafts Alkylation)

Objective: To synthesize racemic this compound.

Materials:

-

Benzene

-

1-Hexene

-

Solid acid catalyst (e.g., H-ZSM-5 zeolite)[5]

-

Anhydrous solvent (e.g., dichloromethane)

-

Stirring apparatus

-

Reaction vessel with reflux condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Set up a clean, dry reaction vessel with a magnetic stirrer and a reflux condenser.

-

Add the solid acid catalyst to the reaction vessel.

-

Add benzene and 1-hexene to the reaction vessel. A typical molar ratio of benzene to hexene is greater than 1 to minimize polyalkylation.[5]

-

Heat the reaction mixture to the desired temperature (e.g., 205°C) and stir vigorously.[5]

-

Monitor the reaction progress using gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the catalyst from the reaction mixture.

-

Wash the organic layer with water and brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain racemic this compound.

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate the (R)- and (S)-enantiomers of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

Materials:

-

Racemic this compound

-

HPLC-grade solvents (e.g., n-hexane, isopropanol)

Procedure:

-

Prepare a dilute solution of racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase (e.g., a mixture of n-hexane and isopropanol) at a constant flow rate.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification.

-

Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

Diagram 3: Experimental Workflow for Chiral HPLC Separation

Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing specific biological activities or the effects of the individual enantiomers of this compound on signaling pathways. While it is a general principle in pharmacology and toxicology that enantiomers of a chiral compound can have different biological effects, no such studies have been reported for this compound.

The structural similarity of this compound to other alkylbenzenes suggests potential for interactions with biological systems, particularly in metabolic pathways. However, without experimental data, any discussion of its pharmacological or toxicological profile remains speculative.

Conclusion

The enantiomers of this compound, (R)- and (S)-2-phenylhexane, represent a pair of chiral molecules with distinct optical properties. While methods for their synthesis and separation can be inferred from general chemical principles and practices with similar compounds, specific experimental data and protocols for this particular molecule are scarce in the public domain. A significant gap exists in the understanding of the biological activities of the individual enantiomers. Further research is warranted to elucidate the specific properties and potential pharmacological or toxicological effects of each enantiomer, which would be of considerable interest to the fields of drug discovery and development.

References

Technical Guide to the Health and Safety of 2-Phenylhexane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety considerations for the handling of 2-Phenylhexane. Due to a lack of specific toxicological data for this compound, this guide is based on its structural similarity to other aromatic hydrocarbons and general safety principles for flammable liquids. It is intended to supplement, not replace, a thorough risk assessment and adherence to institutional safety protocols.

Chemical and Physical Properties

This compound is an aromatic hydrocarbon.[1] It is crucial to understand its physical and chemical properties to handle it safely. The following table summarizes the available data for this compound and provides estimates for missing critical safety information based on structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ | PubChem[2], Wikipedia[1] |

| Molar Mass | 162.27 g/mol | PubChem[2], Wikipedia[1] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Odor | Aromatic | General knowledge |

| Density | 0.858 g/mL | Wikipedia[1] |

| CAS Number | 6031-02-3 | PubChem[2], Wikipedia[1] |

| Boiling Point | Not available | - |

| Flash Point | Flammable (estimated) | Inferred from aromatic hydrocarbons[3][4][5] |

| Solubility | Insoluble in water (presumed) | General knowledge of hydrocarbons |

Hazard Identification and Classification

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 or 4 (Estimated) | H226: Flammable liquid and vapor.[4] |

| Skin Corrosion/Irritation | Category 2 (Estimated) | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | Category 2A (Estimated) | H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Estimated) | H336: May cause drowsiness or dizziness.[4][7] |

| Aspiration Hazard | Category 1 (Estimated) | H304: May be fatal if swallowed and enters airways.[4] |

| Hazardous to the Aquatic Environment | Chronic 2 (Estimated) | H411: Toxic to aquatic life with long lasting effects.[4] |

Experimental Protocols: Safe Handling Procedures

Adherence to strict safety protocols is paramount when working with this compound. The following are general experimental procedures for handling this and other flammable aromatic hydrocarbons.

Engineering Controls

Proper ventilation is the primary engineering control for handling this compound.

-

Fume Hood: All work with open containers of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[8][9]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[9]

-

Respiratory Protection: If working outside of a fume hood or in case of a spill, a respirator with an organic vapor cartridge may be necessary.

Handling and Storage

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[8][9][10]

-

Static Electricity: When transferring large volumes, containers should be bonded and grounded to prevent static discharge.[11][12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container.[3][12] Store away from incompatible materials such as strong oxidizing agents.[10] Flammable liquid storage cabinets are recommended.[9][12]

-

Transport: Use secondary containment, such as bottle carriers, when transporting glass containers.[11][12]

Emergency Procedures

First Aid Measures

The following first aid procedures are recommended in case of exposure to this compound.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][15] |

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control Ignition Sources: Remove all sources of ignition.[9]

-

Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

Cleanup: Place the absorbed material into a sealed, labeled container for proper disposal.

-

Decontaminate: Clean the spill area with soap and water.

-

Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H18 | CID 22385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. fiddes.co.uk [fiddes.co.uk]

- 5. dhc-solvent.de [dhc-solvent.de]

- 6. agilent.com [agilent.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. blog.storemasta.com.au [blog.storemasta.com.au]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]

- 13. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]

- 14. concawe.eu [concawe.eu]

- 15. Hydrocarbon Poisoning - Injuries and Poisoning - MSD Manual Consumer Version [msdmanuals.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Technical Guide to High-Purity 2-Phenylhexane for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, quality specifications, and analytical methodologies for high-purity 2-phenylhexane, a key intermediate in specialized chemical synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available high-purity this compound, including a comparative analysis of supplier specifications and detailed experimental protocols for its characterization.

Introduction to this compound

This compound, an aromatic hydrocarbon with the chemical formula C₁₂H₁₈, is a valuable building block in organic synthesis.[1] Its molecular structure, featuring a phenyl group attached to the second carbon of a hexane (B92381) chain, makes it a versatile precursor for the synthesis of more complex molecules, including those with potential pharmaceutical applications. The purity of this compound is a critical factor in research and drug development, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications.

Commercial Suppliers and Purity Specifications

Identifying commercial suppliers offering high-purity this compound is the first step for any research or development project. While numerous chemical suppliers list this compound, obtaining detailed specifications for high-purity grades often requires direct inquiry. The following table summarizes publicly available information and typical specifications for research-grade this compound. It is important to note that a Certificate of Analysis (CoA) from the supplier is essential to confirm the purity of a specific lot.[2][3][4]

| Supplier Category | Typical Purity | Analytical Methods for Purity Verification | Availability |

| Major Chemical Suppliers | ≥98% | Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy | Research quantities (grams to kilograms) |

| Specialized Synthesis Labs | >99% (upon request) | High-Resolution GC-MS, ¹H-NMR, ¹³C-NMR | Custom synthesis |

Note: Researchers should always request a lot-specific Certificate of Analysis to obtain precise purity data and information on the analytical methods used for its determination.

Analytical Protocols for Quality Control

Ensuring the purity and identity of this compound is paramount. The following sections provide detailed experimental protocols for the two most common analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of this compound.[5][6][7]

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating aromatic hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a high-purity solvent such as dichloromethane (B109758) or hexane.

-

Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation.

Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of this compound and detecting any structurally similar impurities.[8][9][10]

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H-NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16

-

Relaxation Delay: 2 s

-

-

¹³C-NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2 s

-

-

Data Analysis:

-

¹H-NMR: The spectrum should show characteristic signals for the aromatic protons (multiplet around 7.1-7.3 ppm), the methine proton (sextet around 2.7 ppm), the methylene (B1212753) protons, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C-NMR: The spectrum should display the expected number of signals for the carbon atoms in the molecule, with characteristic chemical shifts for the aromatic and aliphatic carbons.

-

Applications in a Research and Drug Development Context

While specific, publicly documented applications of high-purity this compound in drug development are limited, its utility can be inferred from its chemical structure. It can serve as a starting material for the synthesis of novel compounds with potential biological activity. For instance, the phenyl and alkyl moieties can be functionalized to introduce pharmacophores or to modify the lipophilicity and metabolic stability of a lead compound.

Use as a Synthetic Starting Material

This compound can be a precursor in multi-step syntheses. The following is a generalized experimental workflow for a hypothetical functionalization of the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation of this compound (Illustrative)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in dichloromethane to the flask. Subsequently, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[11]

Conclusion

High-purity this compound is a valuable, albeit specialized, chemical for research and drug development. While detailed information on commercial suppliers of high-purity grades requires direct engagement, the analytical protocols provided in this guide offer a robust framework for quality assessment. The illustrative synthetic protocol highlights its potential as a starting material for the creation of novel chemical entities. As with any research chemical, careful sourcing and rigorous analytical characterization are essential for obtaining reliable and reproducible results.

References

- 1. rsc.org [rsc.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. tdi-bi.com [tdi-bi.com]

- 6. mdpi.com [mdpi.com]

- 7. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Biodegradability of 2-Phenylalkanes: A Technical Guide for Surfactant Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability of 2-phenylalkanes, a critical class of compounds used in the production of linear alkylbenzene sulfonate (LAS) surfactants. Understanding the environmental fate of these molecules is paramount for developing sustainable products and conducting thorough environmental risk assessments. This document details the metabolic pathways involved in their degradation, presents quantitative data on their persistence in various environmental compartments, and outlines standard experimental protocols for assessing their biodegradability.

Introduction to 2-Phenylalkanes and their Environmental Significance

2-Phenylalkanes are aromatic hydrocarbons characterized by a phenyl group attached to a linear alkane chain. Their sulfonated derivatives, LAS, are one of the most widely used anionic surfactants in detergents and cleaning products.[1] Consequently, they are released in large quantities into wastewater systems. While modern wastewater treatment plants effectively remove a high percentage of LAS, a fraction can still enter aquatic and terrestrial environments through effluent discharge and sludge application.[2][3] The biodegradability of the 2-phenylalkane backbone is therefore a key determinant of the environmental persistence and potential ecological impact of these widely used chemicals.

Quantitative Data on the Biodegradability of 2-Phenylalkanes (as LAS)

The biodegradability of 2-phenylalkanes is influenced by several factors, including the length of the alkyl chain, the position of the phenyl group, and the environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-lives of Linear Alkylbenzene Sulfonates (LAS) in Various Environmental Compartments

| Environmental Compartment | LAS Homologue/Isomer | Condition | Half-life (t½) | Citation |

| Soil | C10-C14 Mix | Aerobic, Sludge-amended | 1-3 weeks | [1] |

| Soil | C10-C14 Mix | Aerobic, Sludge-amended | 18-26 days (mineralization) | [4] |

| River Water | LAS Mix | Aerobic | 0.15 - 0.5 days | [2] |

| River Water and Sediments | LAS Mix | Aerobic | 15-33 hours (mineralization) | [5] |

| Seawater | C11 & C12 LAS | Aerobic | 6-9 days | [6] |

| Seawater | LAS Mix | Aerobic | 6.15 ± 0.45 days | [7] |

| Sediments | LAS Mix | Aerobic | <1 to 5.9 days | [3] |

| Sediments | LAS Mix | Anaerobic | ~90 days | [2] |

Table 2: Primary Biodegradation of LAS under Various Conditions

| Study Type | LAS Homologue/Isomer | Environment | Duration | Biodegradation (%) | Citation |

| Wastewater Treatment | LAS Mix | Activated Sludge | - | >99% removal | [2] |

| Laboratory Study | C12 and C11 LAS | Seawater | Not specified | >99% | [8] |

| Laboratory Study | LAS Mix | River Water | 20 days | >80% (for most tested detergents) | [9] |

| Laboratory Study | Immobilized Pseudomonas sp. | Aqueous Solution (100 ppm) | 3 days | 81.35 - 85.16% | [10] |

| Field Study | LAS Mix | Lake Water | 28 days | >97% | [3] |

| Laboratory Study | LAS Mix | Anaerobic Sediment | 165 days | 79% | [2] |

Microbial Degradation Pathways of 2-Phenylalkanes

The microbial breakdown of 2-phenylalkanes proceeds through distinct aerobic and anaerobic pathways, involving a series of enzymatic reactions.

Aerobic Degradation Pathway

Under aerobic conditions, the degradation of 2-phenylalkanes is typically initiated by an attack on the aromatic ring by dioxygenase enzymes. This leads to the formation of a cis-dihydrodiol, which is subsequently dehydrogenated to a catechol derivative. The catechol then undergoes ring cleavage, either via an ortho or meta pathway, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. The alkyl chain is typically shortened via β-oxidation. For sulfonated 2-phenylalkanes (LAS), the degradation is initiated by the oxidation of the alkyl chain, leading to the formation of sulfophenylcarboxylates (SPCs), which are then further degraded.

Anaerobic Degradation Pathway

Anaerobic degradation of aromatic hydrocarbons is more challenging and generally slower than aerobic degradation. The initial activation of the stable aromatic ring in the absence of oxygen is a key step. For some unsubstituted aromatic hydrocarbons, this is proposed to occur via carboxylation or methylation.[11][12][13] For alkylbenzenes, another activation mechanism involves the addition of fumarate (B1241708) to the alkyl group. Following activation, the molecule is typically converted to a central intermediate like benzoyl-CoA, which then undergoes dearomatization and ring cleavage.

Gene Regulation of Degradation Pathways

The expression of the enzymes involved in the degradation of aromatic compounds like 2-phenylalkanes is tightly regulated to ensure that they are only produced when the target substrate is present. This regulation often involves transcriptional regulators from families such as the LysR-type transcriptional regulators (LTTRs) and two-component systems.[14][15] Typically, a substrate or an early metabolic intermediate acts as an inducer, binding to the regulatory protein and causing a conformational change that leads to the transcription of the catabolic genes.

Experimental Protocols for Biodegradability Assessment

Several standardized methods are available to assess the biodegradability of chemicals like 2-phenylalkanes and their derivatives. The choice of method depends on the specific research question and the properties of the test substance.

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

This is a stringent test for ready biodegradability under aerobic aqueous conditions.[16][17][18]

-

Principle: The ultimate biodegradation of the test substance is determined by measuring the amount of carbon dioxide produced. The test substance is the sole source of carbon and energy for the microorganisms in a mineral medium.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, surface water, or soil can be used as the microbial inoculum.

-

Procedure:

-

A known concentration of the test substance (typically providing 10-20 mg/L of total organic carbon) is added to a mineral medium.

-

The medium is inoculated with a small amount of the microbial source.

-

The test is run in the dark or diffuse light at a constant temperature (20-25°C) for 28 days.

-

A continuous stream of CO2-free air is passed through the test solution.

-

The evolved CO2 is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide.

-

The amount of CO2 produced is determined by titration of the remaining hydroxide or by using an inorganic carbon analyzer.

-

Control flasks containing only the inoculum (blank) and flasks with a readily biodegradable reference substance (e.g., sodium benzoate) are run in parallel.

-

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance (corrected for the blank) to the theoretical maximum amount of CO2 (ThCO2) that can be produced from the amount of test substance added.

-

Pass Criteria for Ready Biodegradability: ≥ 60% of ThCO2 is produced within a 10-day window during the 28-day test period.

River Die-Away Test

This test simulates the biodegradation of a chemical in a natural aquatic environment.[4][6][9]

-

Principle: The disappearance of the parent compound is monitored over time in a sample of natural river water.

-

Inoculum: The natural microbial population present in the river water serves as the inoculum.

-

Procedure:

-

A sample of river water is collected from a site that is not heavily polluted.

-

The water is typically filtered through a coarse filter to remove large debris.

-

The test substance is added to the river water at a low concentration (e.g., in the µg/L to mg/L range).

-

The test is incubated in the dark at a temperature representative of the river environment.

-

Samples are taken at regular intervals over a period of several days to weeks.

-

The concentration of the test substance in the samples is measured using a suitable analytical method (e.g., HPLC, GC-MS).

-

A sterile control (e.g., poisoned with mercuric chloride) is often included to account for abiotic losses.

-

-

Data Analysis: The concentration of the test substance is plotted against time, and the biodegradation rate and half-life are calculated.

Conclusion

2-Phenylalkanes, the backbone of LAS surfactants, are readily biodegradable under aerobic conditions, with degradation rates influenced by their chemical structure and environmental factors. While anaerobic degradation is significantly slower, it does occur. The well-established metabolic pathways and the availability of standardized testing protocols provide a robust framework for assessing the environmental fate of these important industrial chemicals. For researchers and developers, a thorough understanding of these principles is essential for the design of new, more environmentally benign surfactants and for ensuring regulatory compliance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. LAS BIODEGRADATION AND SAFETY IN RIVERS AND STREAMS | Council for LAB/LAS Environmental Research [cler.com]

- 3. LAS BIODEGRADATION AND SAFETY IN SEDIMENTS | Council for LAB/LAS Environmental Research [cler.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pjoes.com [pjoes.com]

- 7. The microbial degradation of phenylalkanes. 2-Phenylbutane, 3-phenylpentane, 3-phenyldodecane and 4-phenylheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Biodegradability of Detergent Powder Surfactants in The River Water Die-Away Test [pjoes.com]

- 10. Biodegradation of Linear Alkylbenzene Sulfonate (LAS) by Immobilized Pseudomonas sp. [scirp.org]

- 11. Methylation is the initial reaction in anaerobic naphthalene degradation by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hydroxylation and Carboxylation—Two Crucial Steps of Anaerobic Benzene Degradation by Dechloromonas Strain RCB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of transcriptional regulatory genes for biphenyl degradation in Rhodococcus sp. strain RHA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 18. matestlabs.com [matestlabs.com]

Beyond the Benzene: A Technical Guide to Phenyl Ring Bioisosteres in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The phenyl ring is a cornerstone of medicinal chemistry, a ubiquitous scaffold found in a vast number of pharmaceuticals. Its rigid structure provides a reliable anchor for orienting pharmacophoric groups, contributing to potent and selective interactions with biological targets. However, the very properties that make the phenyl ring attractive can also be a source of significant liabilities in drug development. Issues such as poor aqueous solubility, susceptibility to oxidative metabolism by cytochrome P450 enzymes, and potential for off-target toxicities often stem from the lipophilic and electron-rich nature of the aromatic ring.

This in-depth technical guide explores the strategic replacement of the phenyl ring with bioisosteric mimics. Bioisosteres are chemical groups that, due to similar steric and electronic properties, can elicit a similar biological response to the parent moiety. The judicious application of bioisosterism can lead to dramatic improvements in a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately enhancing its therapeutic potential. This guide provides a comprehensive overview of common and emerging phenyl ring bioisosteres, quantitative comparisons of their effects on drug properties, detailed experimental protocols for their evaluation, and a look at the strategic workflows and signaling pathways where these molecular architects play a crucial role.

The Strategic Imperative for Phenyl Ring Replacement

The rationale for replacing a phenyl ring is multifaceted and rooted in the desire to optimize the overall "drug-likeness" of a molecule. Key drivers for this strategy include:

-

Improved Physicochemical Properties: Enhancing aqueous solubility is a primary objective, as it directly impacts formulation and bioavailability. Reducing lipophilicity (logP) can also mitigate issues such as non-specific binding and promiscuous pharmacology.

-

Enhanced Metabolic Stability: The phenyl ring is a common site of metabolic attack, often leading to rapid clearance and the formation of potentially reactive metabolites. Bioisosteric replacement can block these metabolic "hotspots," increasing the drug's half-life and reducing the risk of toxicity.

-

Increased Novelty and Intellectual Property: In the competitive landscape of drug discovery, novel chemical matter is highly valued. The use of innovative bioisosteres can provide a clear path to new intellectual property.

-

Fine-Tuning of Pharmacological Activity: While the goal is often to maintain or improve potency, bioisosteric replacement can also be used to subtly modulate activity and improve selectivity against related targets.

A Comparative Look at Phenyl Ring Bioisosteres

The arsenal (B13267) of phenyl ring bioisosteres available to medicinal chemists is continually expanding, ranging from classical heterocyclic aromatics to more contemporary saturated, three-dimensional scaffolds. The choice of a particular bioisostere is highly context-dependent, relying on the specific challenges of the drug discovery program and the role of the phenyl ring in the parent molecule.

Classical Aromatic Bioisosteres

The most straightforward approach to phenyl ring replacement involves the substitution with other aromatic heterocycles. These mimics often retain the planarity of the phenyl ring, which can be crucial for maintaining π-stacking interactions with the target protein.

| Bioisostere | Key Features & Considerations |

| Pyridine | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and increase polarity. The position of the nitrogen (2-, 3-, or 4-pyridyl) can significantly impact the vector of the substituent and the electronic properties of the ring. |

| Pyrimidine | Contains two nitrogen atoms, further increasing polarity and potentially improving metabolic stability by making the ring more electron-deficient and less susceptible to oxidation. |

| Thiophene (B33073) | A five-membered aromatic ring containing a sulfur atom. It is generally considered a good mimic of the phenyl ring in terms of size and shape. |

| Furan | A five-membered aromatic ring with an oxygen atom. It is more polar than thiophene but can be susceptible to metabolic activation.[1] |

Non-Classical, Saturated Bioisosteres

In recent years, there has been a significant shift towards "escaping flatland" in drug design, with a focus on incorporating more three-dimensional character into drug candidates. Saturated bioisosteres of the phenyl ring have emerged as a powerful tool in this endeavor, often leading to dramatic improvements in physicochemical properties.

| Bioisostere | Key Features & Considerations |

| Bicyclo[1.1.1]pentane (BCP) | A small, rigid, and non-planar scaffold that has gained significant popularity as a para-phenyl replacement.[2][3] It can improve solubility and metabolic stability while maintaining the exit vectors of the substituents.[4][5] |

| Cubane | A highly strained, cage-like hydrocarbon that provides an excellent geometric mimic of the phenyl ring.[6][7] Its C-H bonds are exceptionally strong, leading to high metabolic stability.[7] |

| Bicyclo[2.2.2]octane (BCO) | A larger and more lipophilic saturated bicyclic system compared to BCP. It can serve as a suitable replacement where a larger hydrophobic volume is tolerated. |

| 2-Oxabicyclo[2.2.2]octane | An oxygen-containing analogue of BCO that offers reduced lipophilicity and potentially improved solubility while maintaining a rigid scaffold.[8][9][10] |

Quantitative Comparison of Phenyl Ring Bioisosteres